N-Benzylidene-2-propynylamine

Physicochemical Property Comparison Medicinal Chemistry Analytical Reference

N-Benzylidene-2-propynylamine (CAS 57734-99-3) is a small-molecule organic compound with the molecular formula C10H9N and a molecular weight of 143.18 g/mol. It is structurally characterized by a phenyl group linked via a methanimine (imine) bridge to a propargyl (2-propynyl) moiety.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 57734-99-3
Cat. No. B016244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-2-propynylamine
CAS57734-99-3
SynonymsN-(Phenylmethylene)-2-propyn-1-amine;  N-Benzylidenepropargylamine; 
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC#CCN=CC1=CC=CC=C1
InChIInChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2
InChIKeyFEPOHBCBQQCLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylidene-2-propynylamine (CAS 57734-99-3) – Baseline Data and Procurement-Specific Overview


N-Benzylidene-2-propynylamine (CAS 57734-99-3) is a small-molecule organic compound with the molecular formula C10H9N and a molecular weight of 143.18 g/mol [1]. It is structurally characterized by a phenyl group linked via a methanimine (imine) bridge to a propargyl (2-propynyl) moiety [1]. The compound is a member of the benzylidene-prop-2-ynyl-amine class, which has been investigated for potential applications in medicinal chemistry and as a reactive intermediate in organic synthesis due to its terminal alkyne and imine functionalities [2].

N-Benzylidene-2-propynylamine (57734-99-3): Why Structural Analogs Are Not Interchangeable in Procurement


Procurement decisions involving benzylidene-prop-2-ynyl-amines cannot rely on simple class-based substitution due to significant variance in molecular properties and biological activity stemming from even minor structural modifications. While the class shares a common propargylamine-imine scaffold, substitution patterns on the aryl ring and the amine nitrogen drastically alter physicochemical parameters such as molecular weight, LogP, hydrogen bonding capacity, and rotatable bonds [1][2]. Critically, studies on benzylidene-prop-2-ynyl-amine analogues demonstrate that these structural variations translate into orders-of-magnitude differences in potency and selectivity against monoamine oxidase (MAO) enzymes, with IC50 values ranging from nanomolar to micromolar [3]. Therefore, selecting the precise unsubstituted parent compound, N-Benzylidene-2-propynylamine, is essential for reproducibility in synthetic applications requiring a specific electronic profile or as a defined reference point in structure-activity relationship (SAR) studies.

N-Benzylidene-2-propynylamine (57734-99-3): Quantitative Differentiation Evidence vs. Comparators


Physicochemical Differentiation: N-Benzylidene-2-propynylamine vs. N-Propargylbenzylamine (CAS 1197-51-9)

N-Benzylidene-2-propynylamine exhibits distinct physicochemical properties compared to its reduced analog, N-Propargylbenzylamine, which can influence its behavior in synthesis, purification, and analytical detection. The target compound has a lower molecular weight and LogP, and notably lacks a hydrogen bond donor, which affects its chromatographic retention and solubility profile [1][2].

Physicochemical Property Comparison Medicinal Chemistry Analytical Reference

Structural Complexity Comparison: Unsubstituted Benzylidene Core as a Defined SAR Reference

As the unsubstituted parent scaffold of a known class of MAO inhibitors, N-Benzylidene-2-propynylamine serves as a critical baseline comparator. Its structural simplicity contrasts with more potent derivatives, offering a low-complexity starting point for assessing the impact of aryl substitution on biological activity [1]. The molecular weight is 143.18 g/mol, which is significantly lower than optimized inhibitors in the series [1][2].

Medicinal Chemistry SAR Studies Chemical Probe

Verified Purity Specification vs. Generic Catalog Listing

Procurement of N-Benzylidene-2-propynylamine (CAS 57734-99-3) from specialty chemical suppliers is supported by documented purity specifications and storage recommendations that are not universally guaranteed for all analogs. For instance, AKSci lists the compound with a minimum purity of 95% and specifies long-term storage in a cool, dry place . In contrast, basic catalog listings for many analogs may lack such detailed quality and stability metadata.

Quality Control Procurement Specification Reproducibility

N-Benzylidene-2-propynylamine (57734-99-3): High-Value Application Scenarios for Procurement


Use as a Defined Reference Point in Structure-Activity Relationship (SAR) Studies for MAO Inhibitors

Given its position as the unsubstituted parent scaffold of the benzylidene-prop-2-ynyl-amine class, N-Benzylidene-2-propynylamine is ideal for establishing baseline activity in SAR campaigns. Its procurement ensures researchers have a consistent, low-complexity control compound for comparing the effects of aryl ring substitutions on MAO-A and MAO-B inhibition, as detailed in published series where derivatives exhibit IC50 values spanning from 14 nM to micromolar ranges [1].

Synthetic Intermediate for Derivatization via Terminal Alkyne and Imine Chemistry

The compound's terminal alkyne group makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, while its imine bond offers a handle for reduction or nucleophilic addition reactions. This dual reactivity profile distinguishes it from the corresponding secondary amine (N-Propargylbenzylamine) and makes it a versatile building block for constructing more complex heterocyclic libraries [2].

Analytical Standard for Method Development and Metabolite Identification

With its well-defined molecular weight (143.18 g/mol) and LogP (1.9), N-Benzylidene-2-propynylamine can serve as a reference standard in LC-MS method development. Its distinct physicochemical signature—lacking a hydrogen bond donor and having a precise retention time prediction—aids in distinguishing it from closely related compounds like N-Propargylbenzylamine (MW 145.20 g/mol, LogP 1.6) in complex biological matrices [3][4].

Reproducible In-House Synthesis of Propargylamine Derivatives

For laboratories synthesizing their own libraries, procuring high-purity (≥95%) N-Benzylidene-2-propynylamine provides a reliable starting material. This avoids the variable quality and potential contamination (e.g., with benzaldehyde or propargylamine) that can occur with custom-synthesized batches, thereby minimizing the need for additional purification steps and ensuring higher yields in subsequent reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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